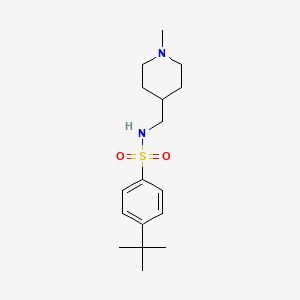

4-(tert-butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(tert-butyl)-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Oxidation Catalysts

The stability and solubility of 4-tert-butylbenzenesulfonamide derivatives have been investigated, revealing their remarkable stability under oxidative conditions. These compounds have been used as substituents in tetra peripherally substituted Fe(II) phthalocyanines, showcasing potential as oxidation catalysts. For example, when used in the oxidation of cyclohexene with H2O2, the main product was allylic ketone, 2-cyclohexen-1-one, indicating its efficiency in facilitating oxidation reactions (Işci et al., 2014).

Photodynamic Therapy

New zinc phthalocyanines substituted with benzenesulfonamide derivatives have been synthesized, characterized, and evaluated for their photophysical and photochemical properties. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Sulfonamide-substituted compounds have been explored for their DNA binding, cleavage, and anticancer activities. For example, mixed-ligand copper(II)-sulfonamide complexes were studied for their ability to bind with calf thymus DNA and exhibit antiproliferative activity against human tumor cells. These complexes were found to induce cell death primarily through apoptosis, highlighting their potential as anticancer agents (González-Álvarez et al., 2013).

Alzheimer’s Disease Treatment

Compounds combining 4-amino-2,3-polymethylene-quinoline with p-tolylsulfonamide have shown potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, with selectivity toward BChE. These findings suggest potential for the development of drugs for Alzheimer's disease treatment, with some compounds demonstrating low activity against carboxylesterase to reduce the likelihood of drug-drug interactions (Makhaeva et al., 2020).

Enzyme Inhibition and Molecular Docking Studies

New Schiff bases derived from sulfamethoxazole and sulfisoxazole have been synthesized and characterized. Their enzyme inhibition effects were evaluated, and molecular docking studies provided insights into their interactions with enzymes, demonstrating their potential as enzyme inhibitors (Alyar et al., 2019).

Chemical Synthesis and Structural Analysis

The synthesis and structural characterization of novel compounds, including those with sulfonamide functionalities, have been reported. These studies highlight the diverse chemical properties and potential applications of sulfonamide derivatives in various fields of scientific research, from medicinal chemistry to materials science (Ceylan et al., 2015).

Propriétés

IUPAC Name |

4-tert-butyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2S/c1-17(2,3)15-5-7-16(8-6-15)22(20,21)18-13-14-9-11-19(4)12-10-14/h5-8,14,18H,9-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYQKKUCRLGYHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(1,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2875189.png)

![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)

![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)

![5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B2875208.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)